molecular formula C8H15NO B12977485 Rel-(6R,8aR)-octahydroindolizin-6-ol

Rel-(6R,8aR)-octahydroindolizin-6-ol

Cat. No.: B12977485
M. Wt: 141.21 g/mol
InChI Key: IMDUSAGUOHPKQK-HTQZYQBOSA-N
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Description

Rel-(6R,8aR)-octahydroindolizin-6-ol is a chemical compound with a unique structure that includes an indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(6R,8aR)-octahydroindolizin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material that undergoes a series of reactions, including hydrogenation and cyclization, to form the indolizine ring system. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced technologies to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(6R,8aR)-octahydroindolizin-6-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

Rel-(6R,8aR)-octahydroindolizin-6-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Rel-(6R,8aR)-octahydroindolizin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including the modulation of signaling pathways and the regulation of gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Rel-(6R,8aR)-octahydroindolizin-6-ol can be compared with other similar compounds, such as:

    Rel-(6R,8aR)-6-(Hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: This compound has a similar ring structure but different functional groups, leading to different chemical properties and applications.

    Rel-(6R,8aR)-2-(Methylsulfonyl)octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol: This compound also has a similar ring structure but includes a methylsulfonyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(6R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8-/m1/s1

InChI Key

IMDUSAGUOHPKQK-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@H](CN2C1)O

Canonical SMILES

C1CC2CCC(CN2C1)O

Origin of Product

United States

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